3-Acetoxyflavone

描述

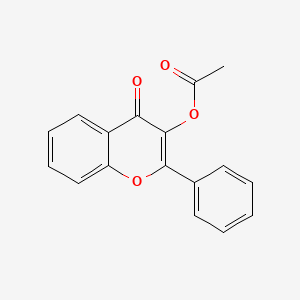

Structure

3D Structure

属性

IUPAC Name |

(4-oxo-2-phenylchromen-3-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHSTTAWIMAJHU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364740 |

Source

|

| Record name | 3-ACETOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7578-68-9 |

Source

|

| Record name | 3-ACETOXYFLAVONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-Acetoxyflavone

Introduction

3-Acetoxyflavone, a derivative of the flavonol class of flavonoids, is a significant compound in medicinal chemistry and drug development.[1] Flavonoids, in general, are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3] The acetylation of the 3-hydroxy group in the flavone backbone can modify its physicochemical properties, such as lipophilicity and bioavailability, potentially enhancing its therapeutic efficacy. This guide provides a detailed overview of the primary synthesis route for this compound, its characterization through various spectroscopic methods, and the experimental protocols involved.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through the acetylation of its precursor, 3-hydroxyflavone.[2] This precursor is typically synthesized via the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone.[4][5] The entire process can be viewed as a two-stage synthesis, starting from a substituted o-hydroxyacetophenone.

Stage 1: Synthesis of 3-Hydroxyflavone via the Algar-Flynn-Oyamada (AFO) Reaction

The AFO reaction transforms a 2'-hydroxychalcone into a flavonol (a 3-hydroxyflavone) using alkaline hydrogen peroxide.[4][6] The chalcone itself is prepared by the Claisen-Schmidt condensation of an o-hydroxyacetophenone with a benzaldehyde derivative.

Experimental Protocol: Synthesis of 3-Hydroxyflavone [2]

-

Chalcone Synthesis:

-

Oxidative Cyclization (AFO Reaction):

-

Suspend 0.01 moles of the purified chalcone in 85 ml of ethanol.

-

With stirring, add 10 ml of 20% aqueous sodium hydroxide.

-

Carefully add 18 ml of 30% hydrogen peroxide over a period of 30 minutes.

-

Continue stirring the reaction mixture for 3.5 hours at 30°C.

-

Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, dry, and recrystallize from ethyl acetate to obtain pure 3-hydroxyflavone.[2]

-

Stage 2: Acetylation of 3-Hydroxyflavone

This final step involves the esterification of the hydroxyl group at the C3 position of the flavone core using acetic anhydride.

Experimental Protocol: Synthesis of this compound [2]

-

Place 0.01 moles of 3-hydroxyflavone in a 100 ml round-bottom flask.

-

Add 10-15 ml of acetic anhydride to the flask.

-

Reflux the mixture for 2 hours.

-

Cool the resulting solution to room temperature.

-

Pour the cooled solution into ice-cold water to precipitate the this compound.

-

Filter the solid product, wash it with cold water, and recrystallize from ethanol to obtain the purified product.[2]

Visualizing the Synthesis Pathway

The synthesis of this compound can be visualized as a sequential process involving condensation, oxidative cyclization, and acetylation.

References

3-Acetoxyflavone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxyflavone, an acetylated derivative of the naturally occurring flavonol, 3-hydroxyflavone, is a synthetic flavonoid that has garnered significant interest within the scientific community. As a member of the flavonoid class of polyphenolic compounds, it shares a core phenyl-benzopyrone structure that is the foundation for a wide array of biological activities. Flavonoids, in general, are recognized for their antioxidant, anti-inflammatory, and potential anticancer properties.[1] The acetylation at the 3-position of the flavone backbone modifies its physicochemical properties, such as lipophilicity, which can in turn influence its biological activity and potential as a therapeutic agent. This technical guide provides a detailed overview of the chemical structure, properties, and experimental protocols related to this compound.

Chemical Structure and Identification

This compound is systematically named (4-oxo-2-phenylchromen-3-yl) acetate .[2] Its structure consists of a central pyrone ring fused to a benzene ring (the chromone system), with a phenyl group at the 2-position and an acetoxy group at the 3-position.

| Identifier | Value |

| IUPAC Name | (4-oxo-2-phenylchromen-3-yl) acetate[2] |

| CAS Number | 7578-68-9[2] |

| Molecular Formula | C₁₇H₁₂O₄[2] |

| SMILES | CC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3[2] |

| InChI | InChI=1S/C17H12O4/c1-11(18)20-17-15(19)13-9-5-6-10-14(13)21-16(17)12-7-3-2-4-8-12/h2-10H,1H3[2] |

| Synonyms | 3-acetoxy-2-phenyl-chromen-4-one, 3-(acetyloxy)-2-phenyl-4H-1-Benzopyran-4-one[1] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Molecular Weight | 280.27 g/mol [2] |

| Melting Point | 128-130 °C |

| Boiling Point | 421.1 °C at 760 mmHg |

| Density | 1.31 g/cm³ |

| Flash Point | 187.5 °C |

| Vapor Pressure | 2.67 x 10⁻⁷ mmHg at 25 °C |

| Refractive Index | 1.631 |

| Solubility | Soluble in organic solvents such as acetone, acetonitrile, and ethanol.[3] Insoluble in water. |

Note: Some data points are for the general class of flavonoids or are predicted values in the absence of experimentally determined data for this compound specifically.

Spectroscopic Data

The structural elucidation and characterization of this compound are heavily reliant on various spectroscopic techniques. Below is a summary of the expected spectral data based on its structure and data for analogous flavonoid compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic protons on the A and B rings, as well as a singlet for the methyl protons of the acetoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 | s | 3H | -OCOCH₃ |

| ~7.3-7.5 | m | 5H | Phenyl group (B-ring) protons |

| ~7.6-8.2 | m | 4H | Chromone (A-ring) protons |

Note: These are predicted chemical shifts. The exact values can vary depending on the solvent and experimental conditions.[4][5][6][7][8]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of this compound.

| Chemical Shift (δ, ppm) | Assignment |

| ~20 | -OCOC H₃ |

| ~118-135 | Aromatic CH carbons |

| ~120-160 | Quaternary aromatic carbons |

| ~160-165 | C2 |

| ~130 | C3 |

| ~175 | C4 (Carbonyl) |

| ~168 | -OC OCH₃ (Ester Carbonyl) |

Note: These are predicted chemical shifts for the flavone backbone and the acetoxy group.[9][10][11]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the carbonyl groups and aromatic rings.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1760 | Strong | Ester C=O stretch |

| ~1640 | Strong | Ketone C=O stretch (C4) |

| ~1600-1450 | Medium-Strong | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch (ester) |

Note: These are characteristic absorption ranges for the functional groups present in the molecule.[12][13][14][15][16][17][18][19][20]

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns for flavonoids.

| m/z | Assignment |

| 280 | [M]⁺ (Molecular ion) |

| 238 | [M - CH₂CO]⁺ (Loss of ketene) |

| 121 | Retro-Diels-Alder fragment |

| 105 | Benzoyl cation [C₆H₅CO]⁺ |

| 77 | Phenyl cation [C₆H₅]⁺ |

Note: Fragmentation patterns can vary based on the ionization technique used.[21][22][23][24][25][26][27]

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized by the acetylation of 3-hydroxyflavone using acetic anhydride.[1][28]

Materials:

-

3-Hydroxyflavone

-

Acetic Anhydride

-

Ethanol

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

To 0.01 moles of 3-hydroxyflavone in a 100 mL round-bottom flask, add 10-15 mL of acetic anhydride.[1]

-

Heat the mixture to reflux for 2 hours.[1]

-

After reflux, cool the resulting solution to room temperature.[1]

-

Slowly pour the cooled solution into a beaker containing ice-cold water to precipitate the product.[1]

-

Filter the solid product using a Buchner funnel and wash it with cold water.[1]

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts based on known values for similar compounds and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.[29][30][31]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule by comparing the obtained spectrum with correlation tables.[12][13]

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). For detailed fragmentation studies, tandem mass spectrometry (MS/MS) can be employed.[32][33][34]

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways based on the observed fragments and known fragmentation patterns of flavonoids.[21][22]

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound serves as a valuable compound for research in medicinal chemistry and drug development due to its flavonoid backbone and modified functional group. This guide provides a foundational understanding of its chemical structure, physicochemical properties, and the experimental methodologies required for its synthesis and characterization. The detailed data and protocols herein are intended to support researchers in their exploration of this compound and its potential applications. Further investigation into its biological activities and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. scispace.com [scispace.com]

- 2. This compound | C17H12O4 | CID 1666397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.de [thieme-connect.de]

- 5. web.pdx.edu [web.pdx.edu]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chemistryconnected.com [chemistryconnected.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 10. Use of 13C-NMR Chemical Shifts; Application of Principal Component Analysis for Categorizing Structurally Similar Methoxyflavones and Correlation Analysis between Chemical Shifts and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. compoundchem.com [compoundchem.com]

- 12. Analysis of Flavonoid in Medicinal Plant Extract Using Infrared Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ptfarm.pl [ptfarm.pl]

- 14. semanticscholar.org [semanticscholar.org]

- 15. nanoflavneuroprotect.irb.hr [nanoflavneuroprotect.irb.hr]

- 16. IR _2007 [uanlch.vscht.cz]

- 17. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Fragmentation of 3-hydroxyflavone; a computational and mass spectrometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ukm.my [ukm.my]

- 32. protocols.io [protocols.io]

- 33. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]

- 34. scielo.br [scielo.br]

The Mechanism of Action of 3-Acetoxyflavone: A Technical Guide

Introduction

3-Acetoxyflavone, a synthetic derivative of the flavonol class of flavonoids, is emerging as a compound of interest in pharmacological research. Structurally, it is the acetylated form of 3-hydroxyflavone. This acetylation is often employed as a prodrug strategy to enhance the bioavailability of parent compounds. Following administration, it is presumed that this compound undergoes hydrolysis to its active form, 3-hydroxyflavone. Therefore, this guide will focus on the mechanism of action of 3-hydroxyflavone as the primary bioactive molecule. 3-Hydroxyflavone exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects, which are attributed to its ability to modulate various cellular signaling pathways and interact with specific molecular targets.

Prodrug Strategy: this compound to 3-Hydroxyflavone

The acetylation of hydroxyl groups is a common chemical modification used to create prodrugs of flavonoid compounds. This strategy is often employed to improve the pharmacokinetic profile, such as oral bioavailability, of the parent molecule. In the case of 7,8-dihydroxyflavone, a similar flavonoid, a prodrug approach involving esterification of the hydroxyl groups was successfully used to enhance its therapeutic efficacy.[1] The synthesis of this compound is achieved by refluxing 3-hydroxyflavone with acetic anhydride.[2][3] It is hypothesized that once in a biological system, esterases cleave the acetyl group from this compound, releasing the active 3-hydroxyflavone.

Core Mechanisms of Action of 3-Hydroxyflavone

The biological effects of 3-hydroxyflavone are multifaceted, stemming from its antioxidant properties and its ability to modulate key cellular signaling pathways.

Antioxidant Activity

3-Hydroxyflavone has demonstrated significant antioxidant properties. Its mechanism in counteracting oxidative stress has been elucidated, particularly in the context of nicotine-induced oxidative stress in renal proximal tubule cells. In this system, 3-hydroxyflavone provides protection by activating the PKA/CREB/MnSOD pathway.[4][5] This is a distinct mechanism compared to other hydroxyflavone isomers, such as 7-hydroxyflavone, which acts through the ERK/Nrf2/HO-1 pathway.[4][6]

The proposed signaling cascade for 3-hydroxyflavone's antioxidant effect is as follows:

Anticancer Activity

Flavonoids, including 3-hydroxyflavone and its derivatives, are known to possess anticancer properties. These effects are often attributed to their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and interfere with angiogenesis and metastasis.[7] While the precise mechanisms for 3-hydroxyflavone are still under investigation, studies on related flavonols like quercetin and kaempferol show that they can modulate cell cycle regulatory proteins such as cyclin-dependent kinase 1 (CDK1) and cyclin B, and tumor suppressor proteins like p53.[8] The anticancer activity of flavonoids is often linked to their chemical structure, with the position of hydroxyl groups playing a crucial role.[7][9]

Modulation of Nuclear Receptors: Pregnane X Receptor (PXR)

3-Hydroxyflavone has been identified as an activator of the Pregnane X Receptor (PXR), a key nuclear receptor involved in the regulation of genes related to drug metabolism and transport.[10] Activation of PXR by 3-hydroxyflavone leads to the increased expression of cytochrome P450 enzymes, such as CYP3A4 and CYP3A5, and the drug transporter ABCB1 (also known as P-glycoprotein).[10] This interaction highlights a potential for drug-nutrient interactions but also a therapeutic avenue for conditions where PXR activation is beneficial, such as inflammatory bowel disease.[10]

The activation of PXR by 3-hydroxyflavone involves the following steps:

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of 3-hydroxyflavone and its derivatives.

Table 1: Enzyme and Transporter Inhibition by Hydroxyflavones

| Compound | Target | IC50 (µM) | Cell Line/System | Reference |

| 3-Hydroxyflavone Derivatives | 15-Lipoxygenase | - | In vitro | [11] |

| Luteolin | OATP2B1 | 3.9 | HEK293 | [12] |

| Apigenin | OATP2B1 | 18.1 | HEK293 | [12] |

| Chrysin | OATP2B1 | 29.9 | HEK293 | [12] |

| Quercetin | OATP2B1 | 7.3 | HEK293 | [12] |

| Kaempferol | OATP2B1 | 14.8 | HEK293 | [12] |

| Galangin | OATP2B1 | 23.9 | HEK293 | [12] |

Note: A study indicated that flavones generally interact more strongly with OATP2B1 than their 3-hydroxyflavone counterparts (flavonols).[12]

Table 2: Cytotoxic Activity of Novel 3-Hydroxyflavone Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 1'f | HCT-116 | < 3.0 | [11] |

| 1'g | HCT-116 | < 3.0 | [11] |

| 2'h | HCT-116 | < 3.0 | [11] |

| 1'c | OVCAR-3 | < 3.0 | [11] |

| 2'g | OVCAR-3 | < 3.0 | [11] |

Table 3: Molecular Docking Binding Energies

| Compound | Protein Target | Binding Energy (kcal/mol) | Reference |

| 3-Hydroxyflavone | CREB | -5.67 | [4][5] |

| 3-Hydroxyflavone | Keap1-Nrf2 | -7.39 | [4][5] |

| 7-Hydroxyflavone | CREB | -5.41 | [4][5] |

| 7-Hydroxyflavone | Keap1-Nrf2 | -8.55 | [4][5] |

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from 3-hydroxyflavone.

Materials:

-

3-hydroxyflavone (0.01 moles)

-

Acetic anhydride (10-15 ml)

-

Round bottom flask (100 ml)

-

Reflux condenser

-

Ice

-

Ethanol

Procedure:

-

Add 0.01 moles of 3-hydroxyflavone to a 100 ml round bottom flask.

-

Add 10-15 ml of acetic anhydride to the flask.

-

Reflux the mixture for 2 hours.

-

Cool the resulting solution to room temperature.

-

Add ice-cold water to the solution to precipitate the product.

-

Filter the solid product and wash it with cold water.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 3-hydroxyflavone derivatives on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, MCF-7, OVCAR-3)

-

96-well plates

-

Culture medium

-

3-hydroxyflavone derivatives (test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 3-hydroxyflavone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

The mechanism of action of this compound is predicated on its conversion to the active metabolite, 3-hydroxyflavone. 3-Hydroxyflavone exerts its biological effects through multiple pathways, including the activation of the PKA/CREB/MnSOD antioxidant defense pathway and the modulation of the nuclear receptor PXR, which in turn regulates the expression of key drug-metabolizing enzymes and transporters. Furthermore, derivatives of 3-hydroxyflavone have shown potent anticancer activity. The diverse mechanisms of action of 3-hydroxyflavone underscore its potential as a versatile therapeutic agent. Further research is warranted to fully elucidate its therapeutic applications and to confirm the in vivo conversion of this compound to 3-hydroxyflavone.

References

- 1. The prodrug of 7,8-dihydroxyflavone development and therapeutic efficacy for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential roles of 3-Hydroxyflavone and 7-Hydroxyflavone against nicotine-induced oxidative stress in rat renal proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Hydroxyflavone and structural analogues differentially activate pregnane X receptor: Implication for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Investigating the interactions of flavonoids with human OATP2B1: inhibition assay, IC50 determination, and structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of 3-Acetoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have garnered significant scientific interest due to their diverse pharmacological activities. 3-Acetoxyflavone is a synthetic derivative of flavone, characterized by an acetoxy group at the 3-position of the C ring. This modification can influence the compound's physicochemical properties, such as lipophilicity, and potentially modulate its biological activity compared to its parent compound, flavone, and its hydroxylated counterpart, 3-hydroxyflavone. This technical guide provides a comprehensive overview of the preliminary in vitro studies on this compound, focusing on its antioxidant, anti-inflammatory, and anticancer activities. Detailed experimental protocols and data are presented to facilitate further research and development.

Antioxidant Activity

The antioxidant potential of a compound is its ability to neutralize reactive oxygen species (ROS), which are implicated in various pathological conditions. The antioxidant activity of this compound has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Data: Antioxidant Activity

| Compound | Assay | EC50 Value (µg/mL) |

| This compound | DPPH Radical Scavenging | 1000[1] |

| 3-Hydroxyflavone | DPPH Radical Scavenging | 650[1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable DPPH radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Quercetin)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Compound: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well microplate, add a specific volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound solution to the wells.

-

A control well should contain DPPH solution and methanol instead of the test compound.

-

A blank well should contain methanol only.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control reaction (containing all reagents except the test compound).

-

A_sample is the absorbance of the test compound.

-

-

Determination of EC50: The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-Inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases. Flavonoids are known to possess anti-inflammatory properties by modulating various signaling pathways. While specific anti-inflammatory data for this compound is limited, studies on related acetylated flavones suggest that acetylation can influence this activity.

Quantitative Data: Anti-inflammatory Activity of Related Flavones

| Compound | Cell Line | Inflammatory Mediator | IC50 (µM) |

| Luteolin | RAW 264.7 | Nitric Oxide | 16.90 ± 0.74[2] |

| 3',4'-Dihydroxyflavone | RAW 264.7 | Nitric Oxide | 9.61 ± 1.36[2] |

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This protocol describes a common in vitro method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Include a control group (cells treated with LPS only) and a blank group (untreated cells).

-

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add an equal volume of Griess Reagent B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

-

Cell Viability (MTT Assay): After collecting the supernatant, assess the viability of the remaining cells using the MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Calculation: Calculate the percentage inhibition of NO production and determine the IC50 value.

Anticancer Activity

The potential of flavonoids as anticancer agents is an active area of research. Acetylation of flavonoids can alter their bioavailability and cytotoxic effects on cancer cells.

Quantitative Data: Cytotoxicity of Related Acetylated Flavones

Specific cytotoxic data for this compound is not widely published. The following table provides IC50 values for the structurally related acetylated flavone, 5,7,4'-O-triacetate apigenin (3Ac-A), against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| 5,7,4′-O-triacetate apigenin (3Ac-A) | MDA-MB-231 (Breast Cancer) | Not specified, but showed strong anti-migration activity[1] |

| 5,7,4′-O-triacetate apigenin (3Ac-A) | HCT-116 (Colon Cancer) | 6.5[1] |

| 5,7,4′-O-triacetate apigenin (3Ac-A) | HepG2 (Liver Cancer) | Not specified[1] |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation to determine the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa, etc.)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration that causes 50% inhibition of cell growth, can be determined by plotting cell viability against the compound concentration.

Potential Signaling Pathways

Flavones are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways affected by this compound have not been elucidated, based on the activities of other flavones, it is plausible that it may interact with key inflammatory and cancer-related pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Many flavones have been shown to inhibit the activation of NF-κB.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Flavonoids have been reported to modulate MAPK signaling.

Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.

Conclusion

The preliminary in vitro data for this compound indicate that it possesses antioxidant activity, although weaker than its hydroxylated counterpart. While direct evidence for its anti-inflammatory and anticancer effects is currently limited, studies on structurally similar acetylated flavonoids suggest that this compound may exhibit interesting biological activities in these areas. The provided experimental protocols offer a foundation for researchers to further investigate the pharmacological potential of this compound. Future studies should focus on generating specific quantitative data for this compound in various in vitro models and elucidating the precise molecular mechanisms and signaling pathways through which it exerts its effects. This will be crucial for determining its potential as a lead compound in drug discovery and development.

References

- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Synthesis of Novel Flavone Acetates

Introduction

Flavonoids are a diverse group of naturally occurring polyphenolic compounds celebrated for their wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] Structurally derived from a C6-C3-C6 backbone, these compounds are ubiquitous in plants and form an integral part of the human diet.[1][3] Within this class, flavones, characterized by a 2-phenylchromen-4-one structure, have garnered significant attention as a scaffold for designing new therapeutic agents.[4] The strategic modification of the flavone core, particularly through the introduction of acetate or acetyl groups, has emerged as a promising avenue for enhancing bioavailability and discovering novel biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel flavone acetates, tailored for professionals in drug discovery and development.

Synthesis of Novel Flavone Acetates

The synthesis of flavone derivatives is a well-established field, with several robust methods available for constructing the core heterocyclic system.[4][5] The introduction of acetate functionalities can be achieved either by building the flavone structure with acetate-bearing precursors or by acetylating a pre-synthesized flavone core.

A predominant strategy involves the cyclization of chalcone precursors. The general synthesis often begins with a Claisen-Schmidt condensation between a substituted 2-hydroxy acetophenone and a heterocyclic benzaldehyde to form a 2-hydroxy chalcone derivative.[6] Subsequent cyclization, which can be promoted by reagents like sodium acetate, yields the flavanone, which can be further modified or oxidized to the flavone.[6] Another classic and effective approach is the Baker-Venkataraman rearrangement.[7]

Caption: Generalized workflow for the synthesis of novel flavone derivatives.

Experimental Protocol: Synthesis via Chalcone Cyclization

This protocol provides a generalized method for synthesizing flavanones, a common precursor to flavones, which can be adapted for creating novel derivatives.

-

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve equimolar amounts of a substituted 2-hydroxyacetophenone and a relevant heterocyclic or substituted benzaldehyde in ethanol.

-

Add a catalytic amount of a strong base (e.g., aqueous NaOH or KOH) dropwise to the solution while stirring at room temperature.

-

Continue stirring the reaction mixture for 12-24 hours, monitoring the progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.

-

Filter the solid, wash with water until neutral, and dry. Recrystallize from a suitable solvent like ethanol to purify the intermediate chalcone.

-

-

Step 2: Flavanone Synthesis (Cyclization)

-

Dissolve the purified chalcone in a mixture of alcohol and water.

-

Add sodium acetate to the solution and reflux the mixture for 4-8 hours.[6]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and add water to precipitate the crude flavanone.

-

Filter, wash, and dry the product. Further purification can be achieved by column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., hexane-ethyl acetate).

-

-

Step 3: Acetylation (if required)

-

For O-acetylation, the synthesized flavone/flavanone can be treated with acetic anhydride in the presence of a base like pyridine.[8]

-

The reaction is typically stirred at room temperature for several hours.

-

Work-up involves pouring the mixture into water to precipitate the acetylated product, which is then filtered, washed, and purified.

-

Biological Activity and Data Presentation

Novel flavone acetates have been primarily investigated for their anticancer properties.[6][9][10] Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Quantitative Data: Anticancer Activity of Novel Flavones

The tables below summarize the in vitro anticancer activity of various synthesized flavone derivatives against several human cancer cell lines.

Table 1: Anticancer Activity of Heteroaryl Flavanone Derivatives [6]

| Compound | B-ring Heterocycle | IC50 (µg/mL) vs. HT29 | IC50 (µg/mL) vs. MCF7 | IC50 (µg/mL) vs. A498 |

| YP-1 | Thiophene | >100 | >100 | >100 |

| YP-2 | Pyrrole | 91.2 | 85.3 | 96.4 |

| YP-3 | Indole | 75.4 | 82.1 | 89.2 |

| YP-4 | Furan | 50.1 | 59.3 | 62.7 |

| Control | 2-Phenyl chroman-4-one | >100 | >100 | >100 |

Data sourced from a study on heteroaryl flavanones, where a furan ring demonstrated the most potent activity.[6]

Table 2: Anticancer Activity of Substituted Flavones and Flavonols [9]

| Compound | Substitution | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF7 |

| F1 (Flavone) | 2',5'-dimethyl | 2.10 | 1.94 |

| F2 (Flavone) | 4'-methyl | 1.89 | 1.73 |

| F3 (Flavone) | 4'-chloro | 0.71 | 1.12 |

| OF2 (Flavonol) | 4'-methyl | 1.06 | 0.96 |

| OF3 (Flavonol) | 4'-chloro | 0.51 | 1.04 |

This study suggests that the introduction of a chlorine group may increase anticancer activity. Flavonols (containing a 3-hydroxyl group) showed greater potency than the corresponding flavones.[9]

Mechanism of Action and Signaling Pathways

Flavonoids exert their biological effects by modulating multiple cellular signaling pathways that are often dysregulated in cancer.[1][11] Their ability to inhibit key enzymes like protein kinases and interfere with signal transduction cascades makes them attractive candidates for targeted therapy.[1][12]

Key Signaling Pathways Targeted by Flavonoids

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and growth. Flavonoids have been shown to directly inhibit key kinases like PI3K and Akt, leading to the downstream suppression of pro-survival signals and induction of apoptosis.[11]

-

Ras/Raf/MEK/ERK (MAPK) Pathway: This cascade transmits signals from cell surface receptors to the nucleus to control gene expression related to cell proliferation and differentiation. Flavonoids can interfere with this pathway at various points, including the inhibition of receptor tyrosine kinases (RTKs) or downstream kinases like MEK.[11]

-

STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Some novel flavone-based inhibitors have been specifically designed to antagonize the activation of STAT3, enhancing their antitumor activity.[13]

References

- 1. mdpi.com [mdpi.com]

- 2. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biomedres.us [biomedres.us]

- 6. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sysrevpharm.org [sysrevpharm.org]

- 8. researchgate.net [researchgate.net]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Synthesis of Flavone Derivatives via N-Amination and Evaluation of Their Anticancer Activities [mdpi.com]

- 11. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flavones and Related Compounds: Synthesis and Biological Activity[v1] | Preprints.org [preprints.org]

- 13. Design and synthesis of novel Flavone-based histone deacetylase inhibitors antagonizing activation of STAT3 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Antioxidant Potential of 3-Acetoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in plants, are renowned for their antioxidant properties. This technical guide delves into the antioxidant potential of a specific synthetic flavonoid, 3-acetoxyflavone. As the acetylated derivative of 3-hydroxyflavone, its chemical structure suggests the capacity to mitigate oxidative stress, a key pathological factor in numerous chronic diseases. This document provides a comprehensive overview of its antioxidant activity, drawing on available data and comparative analysis with its parent compound, 3-hydroxyflavone. Detailed experimental protocols for key antioxidant assays, including DPPH, ABTS, and FRAP, are provided to facilitate further research. Furthermore, this guide explores the potential mechanistic pathways, specifically the Nrf2 and MAPK signaling cascades, through which this compound may exert its antioxidant effects. Mandatory visualizations in the form of signaling pathway diagrams and experimental workflows are included to offer a clear and concise understanding of the complex biological and chemical processes involved. This whitepaper aims to serve as a valuable resource for researchers and professionals in drug discovery and development, providing a foundational understanding and practical guidance for investigating the therapeutic promise of this compound.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical contributor to the pathogenesis of a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Flavonoids have emerged as promising therapeutic agents due to their potent antioxidant activities.[1] this compound, a synthetic derivative of the naturally occurring flavonol, 3-hydroxyflavone, presents an interesting case for investigation. The acetylation of the hydroxyl group at the 3-position can alter its physicochemical properties, such as lipophilicity and bioavailability, which may, in turn, influence its antioxidant efficacy.[2] This guide provides an in-depth exploration of the antioxidant potential of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and visualizing key signaling pathways and workflows.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been evaluated using various in vitro assays. The following tables summarize the available quantitative data, with comparative values for its parent compound, 3-hydroxyflavone, to provide context. It is important to note that data for this compound is limited, and further research is required to establish a comprehensive antioxidant profile.

Table 1: DPPH Radical Scavenging Activity

| Compound | EC50 (µg/mL) | Reference |

| This compound | 1000 | [3] |

| 3-Hydroxyflavone | 650 | [3] |

| Curcumin (Standard) | 60 |

Table 2: ABTS Radical Scavenging Activity (Data for 3-Hydroxyflavone)

| Compound | IC50 (µg/mL) | Reference |

| 3-Hydroxyflavone | - | Data not available |

| Trolox (Standard) | - | Data not available |

Table 3: Ferric Reducing Antioxidant Power (FRAP) (Data for 3-Hydroxyflavone)

| Compound | FRAP Value (µmol Fe(II)/g) | Reference |

| 3-Hydroxyflavone | - | Data not available |

| Ascorbic Acid (Standard) | - | Data not available |

Note: The absence of data for this compound and 3-hydroxyflavone in certain assays highlights the need for further investigation to fully characterize their antioxidant potential.

Mechanistic Insights: Potential Signaling Pathways

Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and cytoprotective genes.[4] While direct evidence for this compound is lacking, studies on its parent compound, 3-hydroxyflavone, and other flavonoids suggest potential involvement of the Nrf2 and MAPK signaling pathways.

The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophiles, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, inducing their transcription. These genes encode for phase II detoxifying enzymes and antioxidant proteins such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Studies on 7-hydroxyflavone, an isomer of 3-hydroxyflavone, have shown its ability to activate the Nrf2 pathway via the ERK/Nrf2/HO-1 axis.[5] It is plausible that 3-hydroxyflavone, and by extension this compound, may also modulate this critical protective pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that play crucial roles in cellular responses to a variety of external stimuli, including oxidative stress.[6] The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Oxidative stress can lead to the activation of these pathways, which can have both pro-survival and pro-apoptotic consequences depending on the cellular context and the duration of the stress.

Flavonoids have been shown to modulate MAPK signaling, often by inhibiting the activation of pro-inflammatory and pro-apoptotic kinases like JNK and p38.[7] For instance, 3',4'-dihydroxyflavonol has been demonstrated to be cardioprotective by inhibiting the activation of JNK and p38 MAPK.[1] By regulating these pathways, flavonoids can help to mitigate the detrimental effects of oxidative stress.

Experimental Protocols

To facilitate further research into the antioxidant properties of this compound, this section provides detailed methodologies for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark at 4°C.

-

Prepare a series of concentrations of this compound in methanol.

-

Prepare a standard antioxidant solution (e.g., ascorbic acid or Trolox) in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of the test compound or standard solution to each well.

-

Add 150 µL of the DPPH solution to each well.

-

For the blank, add 50 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

-

The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

-

To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of concentrations of this compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.

-

Prepare a series of concentrations of this compound and a standard (e.g., FeSO₄·7H₂O or ascorbic acid).

-

-

Assay Procedure:

-

In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.

-

Add 180 µL of the FRAP reagent to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.

-

The FRAP value of the sample is determined from the standard curve and is expressed as µmol of Fe(II) equivalents per gram or mole of the compound.

-

References

- 1. researchgate.net [researchgate.net]

- 2. an-overview-of-pharmacological-activities-and-beneficial-effects-of-3-hydroxyflavone - Ask this paper | Bohrium [bohrium.com]

- 3. scispace.com [scispace.com]

- 4. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kyivtoulouse.knu.ua [kyivtoulouse.knu.ua]

- 6. MAPK Oxidative Stress Interactive Pathway: R&D Systems [rndsystems.com]

- 7. MAPK signaling in neurodegeneration: influences of flavonoids and of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Antimicrobial Assays of 3-Acetoxyflavone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antimicrobial assays conducted on 3-Acetoxyflavone. It covers the synthesis of the compound, detailed experimental protocols for antimicrobial screening, and a summary of the reported findings. This document is intended to serve as a foundational resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development who are interested in the antimicrobial potential of flavonoid derivatives.

Synthesis of this compound

This compound can be synthesized from 3-hydroxyflavone. The process involves the acetylation of the hydroxyl group at the 3-position of the flavone backbone.

Synthesis Protocol

The synthesis of this compound is achieved by reacting 3-hydroxyflavone with acetic anhydride.[1][2] In a typical procedure, 3-hydroxyflavone is treated with acetic anhydride, and the reaction mixture is heated. The product, this compound, is then isolated and purified. The yield of this compound (referred to as NFJ-2 in a key study) has been reported to be around 70%.[3]

Synthesis Workflow Diagram

Caption: Synthesis of this compound from 3-Hydroxyflavone.

Antimicrobial Activity Assays

The initial antimicrobial screening of this compound was performed using the agar diffusion method to assess its qualitative antibacterial activity.[3]

Experimental Protocol: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.[3]

-

Preparation of Media: A suitable growth medium, such as Mueller-Hinton agar, is prepared and sterilized by autoclaving.

-

Inoculation: The sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

-

Application of Test Compound: A sterile paper disc impregnated with a known concentration of this compound is placed on the surface of the inoculated agar.

-

Incubation: The petri dishes are incubated at an appropriate temperature and for a sufficient duration to allow for bacterial growth.

-

Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

Experimental Workflow Diagram

Caption: Workflow for the Agar Diffusion Method.

Summary of Antimicrobial Activity Data

The antimicrobial activity of this compound was qualitatively assessed against two Gram-positive and two Gram-negative bacteria.[3] The compound demonstrated antibacterial activity, though it was not as potent as the standard antibiotics, Amoxicillin and Gentamycin.[3]

Table 1: Qualitative Antimicrobial Activity of this compound

| Test Microorganism | Gram Stain | Antimicrobial Activity |

| Bacillus subtilis | Positive | Active[1][3] |

| Staphylococcus aureus | Positive | Active[1][3] |

| Escherichia coli | Negative | Active[1][3] |

| Pseudomonas aeruginosa | Negative | Active[1][3] |

Note: The available literature describes the activity as qualitative. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition diameters, have not been established for this compound as its activity was not found to be greater than or equivalent to the standard antibiotics used in the primary study.[3]

Potential Mechanism of Action

While the specific mechanism of action for this compound has not been elucidated, the antimicrobial activities of flavonoids, in general, are attributed to several mechanisms.

General Mechanisms of Action for Flavonoids

Flavonoids are known to exert their antimicrobial effects through various pathways, including:

-

Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[3]

-

Disruption of Cytoplasmic Membrane Function: Flavonoids can interfere with the integrity of the bacterial cell membrane, leading to the leakage of cellular contents.

-

Inhibition of Energy Metabolism: Certain flavonoids can inhibit key enzymes in the bacterial respiratory chain, thereby disrupting energy production.

The precursor to this compound, 3-hydroxyflavone, and its metal complexes have been shown to increase the permeability of bacterial membranes. This suggests that a similar mechanism involving membrane disruption could be a plausible mode of action for this compound.

Putative Mechanism of Action Pathway

Caption: Potential Antimicrobial Mechanisms of Flavonoids.

Conclusion

Initial antimicrobial assays have demonstrated that this compound possesses qualitative antibacterial activity against a range of Gram-positive and Gram-negative bacteria. While the potency of this compound did not exceed that of standard antibiotics in the initial screening, its activity warrants further investigation. Future studies could focus on the synthesis of derivatives of this compound to potentially enhance its antimicrobial efficacy and to elucidate its specific mechanism of action. This foundational data provides a basis for further research into the development of novel antimicrobial agents based on the flavone scaffold.

References

Methodological & Application

Application Note & Protocol: Development and Validation of a Stability-Indicating HPLC Method for 3-Acetoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetoxyflavone is a synthetic derivative of flavone, a class of compounds known for their wide range of biological activities. As interest in this compound for potential pharmaceutical applications grows, a robust and reliable analytical method for its quantification is imperative. This document provides a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] A validated HPLC method is crucial for ensuring the identity, purity, and strength of the active pharmaceutical ingredient (API) in drug substance and drug product.

Method Development

The primary objective of the method development was to achieve a symmetric peak shape for this compound, well-separated from any potential degradation products or impurities, with a reasonable run time. A reverse-phase HPLC method was selected due to the non-polar nature of the compound.

Chromatographic Conditions

A systematic approach was taken to optimize the chromatographic conditions. This involved scouting runs with different mobile phase compositions and gradients.[5][6] Based on the UV absorbance spectrum of similar flavone compounds, a detection wavelength of 254 nm was chosen for initial experiments.[7][8][9][10]

Optimized Chromatographic Conditions:

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II LC System or equivalent |

| Column | Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

Experimental Workflow for Method Development

Method Validation Protocol

The developed HPLC method was validated according to the ICH Q2(R1) guidelines.[1][4] The validation parameters assessed were specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][11]

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

-

Sample Solution (for drug product): Prepare a sample solution of the drug product to obtain a final concentration of this compound within the linear range of the method.

Validation Parameters

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on a 100 µg/mL solution of this compound. The sample was subjected to the following stress conditions:

-

Acidic: 1N HCl at 60 °C for 24 hours

-

Basic: 1N NaOH at 60 °C for 24 hours

-

Oxidative: 30% H₂O₂ at room temperature for 24 hours

-

Thermal: 105 °C for 24 hours

-

Photolytic: UV light (254 nm) for 24 hours

The stressed samples were then analyzed, and the peak purity of the this compound peak was evaluated using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Linearity was assessed by analyzing six concentrations of this compound ranging from 10 to 150 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate for each concentration.

-

Repeatability (Intra-day Precision): Six replicate injections of the 100% test concentration (100 µg/mL) were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.

-

Intermediate Precision (Inter-day and Inter-analyst): The repeatability assay was repeated on a different day by a different analyst to assess intermediate precision.

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[12][13]

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions. The parameters varied included:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase composition (± 2% organic)

-

Column temperature (± 5 °C)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Method Validation Workflow

Results and Discussion

The following tables summarize the acceptance criteria and hypothetical results for the validation of the HPLC method for this compound.

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 125.4 |

| 25 | 310.2 |

| 50 | 621.8 |

| 75 | 935.1 |

| 100 | 1248.5 |

| 150 | 1870.3 |

| Correlation Coefficient (r²) | 0.9998 |

| Regression Equation | y = 12.45x + 2.1 |

Table 2: Accuracy (Recovery) Data

| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 80 | 79.5 | 99.4 |

| 100% | 100 | 100.2 | 100.2 |

| 120% | 120 | 119.3 | 99.4 |

| Average % Recovery | 99.7 |

Table 3: Precision Data

| Precision Type | n | Mean Peak Area | % RSD |

| Repeatability | 6 | 1250.1 | 0.8% |

| Intermediate Precision | 6 | 1245.8 | 1.1% |

Table 4: LOD, LOQ, and Robustness Summary

| Parameter | Result |

| LOD | 0.5 µg/mL |

| LOQ | 1.5 µg/mL |

| Robustness | No significant impact on system suitability parameters |

Conclusion

The developed reverse-phase HPLC method for the quantification of this compound is simple, rapid, and specific. The validation results demonstrate that the method is linear, accurate, precise, and robust for its intended purpose. The stability-indicating nature of the method was confirmed through forced degradation studies, where the main peak was well-resolved from all degradation products. This validated method is suitable for routine quality control analysis of this compound in bulk drug and pharmaceutical formulations.

References

- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. youtube.com [youtube.com]

- 7. iosrjournals.org [iosrjournals.org]

- 8. 3-Hydroxyflavone [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 12. youtube.com [youtube.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for 3-Acetoxyflavone Cytotoxicity Assay in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the in vitro cytotoxicity of 3-acetoxyflavone, a synthetic flavonoid derivative, against various cancer cell lines. The recommended methodology is the Sulforhodamine B (SRB) assay, which offers a reliable and sensitive measurement of cell density and is less prone to interference from flavonoid compounds compared to tetrazolium-based assays like the MTT assay. These application notes also present a summary of hypothetical cytotoxic activities (IC50 values) of this compound against a panel of cancer cell lines and illustrate a potential signaling pathway involved in its mechanism of action, drawing parallels from the known effects of structurally related flavones.

Introduction

Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention in cancer research due to their potential anti-proliferative and pro-apoptotic properties.[1] this compound is a synthetic derivative of the flavone backbone, and its cytotoxic effects on cancer cells are of considerable interest for drug development. Determining the potency and mechanism of action of this compound is crucial for its evaluation as a potential therapeutic agent. This protocol details the SRB assay for quantifying the cytotoxic effects of this compound and provides a framework for understanding its potential molecular mechanisms.

Data Presentation

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines after a 48-hour treatment period. These values are presented for illustrative purposes and should be determined experimentally using the protocol provided below.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 22.1 |

| A549 | Lung Carcinoma | 18.9 |

| HCT116 | Colon Carcinoma | 12.3 |

| PC-3 | Prostate Adenocarcinoma | 25.8 |

| HeLa | Cervical Adenocarcinoma | 19.4 |

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[2][3] It is a reliable method for cytotoxicity screening of chemical compounds.[2]

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, PC-3, HeLa)

-

Complete cell culture medium (specific to each cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v)

-

96-well flat-bottom microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Cell Fixation:

-

After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water or 1% acetic acid.[3]

-

Remove excess water by tapping the plates on a paper towel and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates five times with 1% acetic acid to remove unbound dye.[3]

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Measurement:

Data Analysis:

-

Subtract the absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Mandatory Visualization

Experimental Workflow

Caption: Workflow for the this compound cytotoxicity assay.

Hypothetical Signaling Pathway of this compound Induced Apoptosis

Based on the known mechanisms of other flavones, this compound may induce apoptosis through the intrinsic pathway.[4][5] This hypothetical pathway involves the modulation of key signaling molecules leading to programmed cell death.

Caption: Hypothetical signaling pathway of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells with Varying Cell Differentiation Status | PLOS One [journals.plos.org]

Application Notes and Protocols for Measuring 3-Acetoxyflavone Efficacy

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the efficacy of 3-Acetoxyflavone in a cell-based setting. The protocols detailed below outline key assays to characterize the cytotoxic, pro-apoptotic, and cell cycle-modulating effects of this compound.

Introduction

Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound, a synthetic derivative of the flavone backbone, is investigated for its potential as a therapeutic agent. Flavonoids have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, making these important endpoints for efficacy testing.[3][4] The following protocols describe standard cell-based assays to quantify the biological activity of this compound.

General Materials and Reagents

-